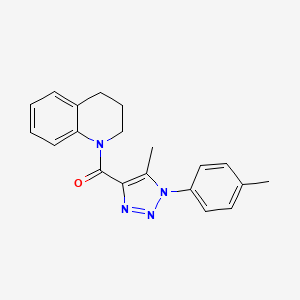

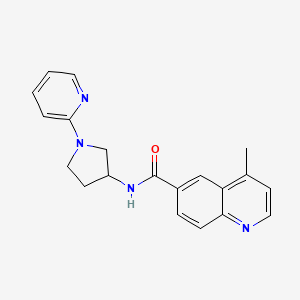

![molecular formula C16H13ClN4O3S B2768247 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1396856-82-8](/img/structure/B2768247.png)

6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound This compound's structure features a pyridazinone core with an attached azetidine moiety, linked through a carbonyl group, and a benzo[d]thiazole ring with a chlorine atom at the para position

Mécanisme D'action

Target of Action

The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria . By inhibiting these pathways, it disrupts bacterial cell–cell communication, thereby affecting processes such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The compound’s action results in the inhibition of the LasB quorum sensing system . This leads to a disruption in bacterial cell–cell communication and a decrease in processes such as biofilm formation, virulence production, and other pathogenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:

Formation of the benzo[d]thiazole ring: : This can be achieved through cyclization reactions involving 2-aminothiophenol derivatives.

Introduction of the azetidine ring: : Azetidine rings are often synthesized via cycloaddition reactions, where appropriate precursors react under controlled conditions.

Construction of the pyridazinone core: : This might involve the condensation of hydrazines with suitable diketones, followed by cyclization.

Final assembly: : The key reaction involves linking the benzo[d]thiazole and azetidine moieties to the pyridazinone core via carbonyl chemistry, often using coupling agents like EDC or DCC.

Industrial Production Methods: While industrial synthesis often follows similar routes, scalability and efficiency are critical. Methods might involve:

Optimization of solvent systems to ensure high yield and purity.

Catalysis to speed up reactions and lower costs.

Process intensification techniques to reduce steps and improve throughput.

Analyse Des Réactions Chimiques

Types of Reactions: The compound can undergo a variety of reactions:

Oxidation: : Using reagents like mCPBA, the benzo[d]thiazole moiety can be selectively oxidized.

Reduction: : Metal hydrides (like LiAlH4) can reduce specific parts of the molecule.

Substitution: : The chloro group can be replaced using nucleophilic aromatic substitution with reagents like amines or thiols.

Oxidizing agents: : mCPBA, KMnO4

Reducing agents: : LiAlH4, NaBH4

Substituting agents: : Amines, thiols under basic conditions

Oxidation: : Benzo[d]thiazole sulfoxides or sulfones.

Reduction: : Benzo[d]thiazole with reduced chlorine.

Substitution: : Various substituted benzo[d]thiazoles.

Applications De Recherche Scientifique

Chemistry: Used as a precursor or intermediate in organic synthesis, allowing for the formation of more complex molecules.

Biology: Potential use in biochemical assays to investigate enzyme activities or protein interactions due to its unique structure.

Medicine: Explored for its potential pharmacological properties, particularly in developing new drugs targeting specific pathways.

Industry: Utilized in the creation of specialty chemicals, polymers, or as a catalyst in various reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds:

4-chlorobenzo[d]thiazole derivatives: : Share the benzo[d]thiazole core.

Azetidine-1-carbonyl compounds: : Contain the azetidine ring with carbonyl group.

Pyridazinone analogs: : Have similar pyridazinone core structure.

Structure: : The unique combination of benzo[d]thiazole, azetidine, and pyridazinone moieties.

Reactivity: : Specific reactions due to the chloro group on the benzo[d]thiazole ring.

Propriétés

IUPAC Name |

6-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3S/c1-20-13(22)6-5-11(19-20)15(23)21-7-9(8-21)24-16-18-14-10(17)3-2-4-12(14)25-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZPRKQJREDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

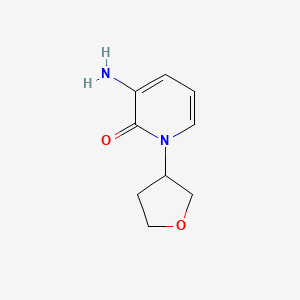

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2768164.png)

![9-(2,5-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768168.png)

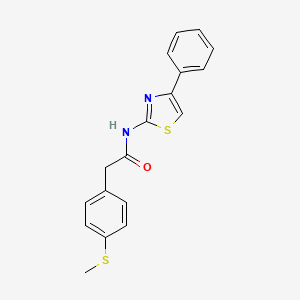

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2768169.png)

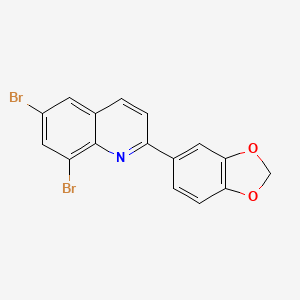

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2768173.png)

![1-(3,5-Dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2768174.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)

![Methyl 2-[(5-cyclopropyl-1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2768181.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)